Glycyllysine

Vue d'ensemble

Description

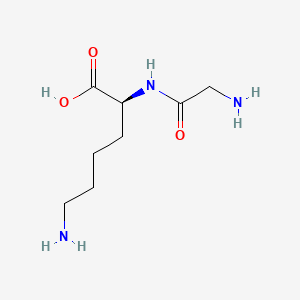

Glycyllysine is a dipeptide. It can be used to study the interactions of lysine side chain with copper in Glycyl-L-lysine-copper(II) complex.

Applications De Recherche Scientifique

Wound Healing and Tissue Regeneration

Glycyllysine has been shown to significantly enhance wound healing processes. It acts as a vulnerary agent, promoting tissue repair and regeneration. Research indicates that this compound contributes to the healing of skin, hair follicles, bones, and other tissues by stimulating collagen synthesis and glycosaminoglycan production . The tripeptide glycyl-L-histidyl-L-lysine (GHK), which includes this compound as part of its structure, has been specifically highlighted for its ability to improve wound healing outcomes through various mechanisms:

- Antioxidant Activity : this compound exhibits antioxidant properties that help reduce oxidative stress in cells. It has been demonstrated to lower levels of reactive oxygen species (ROS) in various cell types, thereby contributing to cellular protection during the healing process .

- Angiogenesis : The compound promotes angiogenesis, the formation of new blood vessels, which is crucial for delivering nutrients and oxygen to healing tissues .

Antioxidant Properties

The antioxidant capabilities of this compound are significant for its application in medical and cosmetic fields. Studies have shown that it can effectively reduce oxidative damage by scavenging free radicals such as hydroxyl and peroxyl radicals . This property is particularly relevant in contexts where oxidative stress contributes to tissue damage and aging.

- Mechanism : this compound's ability to mitigate oxidative stress is attributed to its interaction with metal ions like copper and zinc, which can catalyze harmful oxidative reactions. By chelating these metal ions, this compound helps prevent metal-induced cell death and protein aggregation .

Neuroprotection

Research has indicated that this compound may play a protective role against neurodegenerative diseases characterized by oxidative stress and inflammation. The peptide's ability to bind copper ions suggests a potential mechanism for reducing copper-induced neurotoxicity .

- Cytoprotective Effects : In vitro studies have demonstrated that this compound can prevent cell death induced by excess copper and zinc exposure. This property may be beneficial in treating conditions associated with metal toxicity, such as Alzheimer's disease .

Potential Therapeutic Applications

This compound's diverse biological activities open avenues for therapeutic applications:

- Chronic Obstructive Pulmonary Disease : Preliminary studies suggest that this compound could have beneficial effects in managing chronic obstructive pulmonary disease due to its role in reducing inflammation and promoting tissue repair .

- Cancer Treatment : Investigations are ongoing into the potential use of this compound in treating metastatic colon cancer, focusing on its ability to enhance drug delivery systems through chelation properties .

Cosmetic Applications

The cosmetic industry has recognized this compound for its skin benefits. Its inclusion in formulations aims to promote skin health through enhanced hydration, improved elasticity, and accelerated wound healing processes. Products containing this compound are marketed for their anti-aging effects due to their antioxidant properties.

Summary Table of this compound Applications

Propriétés

Numéro CAS |

997-62-6 |

|---|---|

Formule moléculaire |

C8H17N3O3 |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H17N3O3/c9-4-2-1-3-6(8(13)14)11-7(12)5-10/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |

Clé InChI |

IKAIKUBBJHFNBZ-LURJTMIESA-N |

SMILES |

C(CCN)CC(C(=O)O)NC(=O)CN |

SMILES isomérique |

C(CCN)C[C@@H](C(=O)O)NC(=O)CN |

SMILES canonique |

C(CCN)CC(C(=O)O)NC(=O)CN |

Apparence |

Solid powder |

Key on ui other cas no. |

997-62-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Gly-Lys glycyl-L-lysine glycyllysine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.